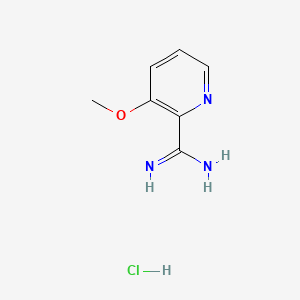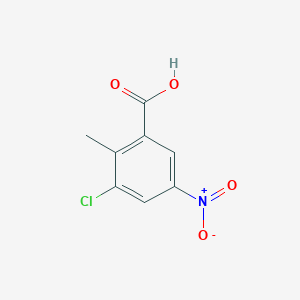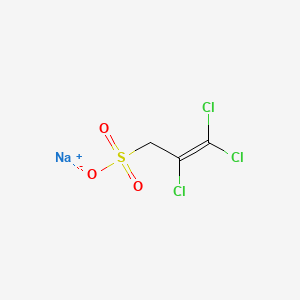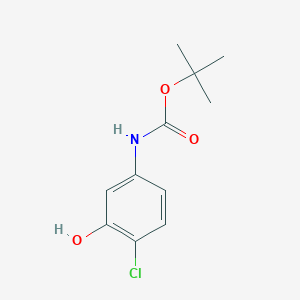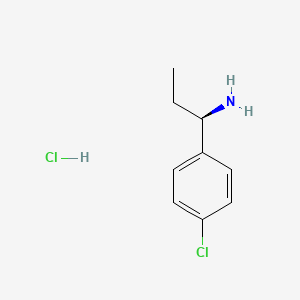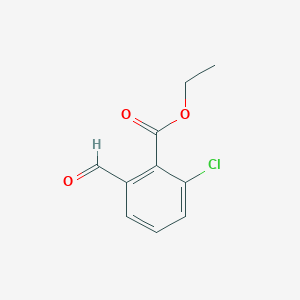![molecular formula C13H22N4O4S B1455360 ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1260986-99-9](/img/structure/B1455360.png)
ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Compounds with structures similar to “ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate” are often synthesized for their potential biological activities . For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and ESI-HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve intramolecular cyclization and interactions with appropriate hydrazonoyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Applications De Recherche Scientifique
Facile Synthesis and Ligand Applications
A study by Potapov et al. (2007) describes the synthesis of flexible ligands involving pyrazoles, which may relate to the structural manipulation or synthesis of compounds similar to ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate. These ligands have potential applications in coordination chemistry and could serve as precursors or components in the development of novel materials or catalytic systems (Potapov et al., 2007).
Antiproliferative Activity
Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives, including structures that incorporate elements similar to the query compound. These derivatives were evaluated for their antiproliferative activity against human cancer cell lines, highlighting the potential of such compounds in cancer research and therapy (Mallesha et al., 2012).
Anticancer Evaluation
Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with piperazine substituents, which show efficacy against various cancer cell lines. This study underscores the significance of structural features like those in the query compound for developing anticancer agents (Turov, 2020).
Molecular Imaging Agent Development
Wang et al. (2018) reported on the synthesis of a pyrazolo[1,5-a]pyrimidine derivative aimed at imaging IRAK4 enzyme in neuroinflammation, using PET. This research illustrates the compound's role in advancing diagnostic imaging, particularly in inflammation and neurodegenerative diseases (Wang et al., 2018).
Drug Candidate Synthesis for Alzheimer’s Disease
Rehman et al. (2018) worked on synthesizing new derivatives aimed at treating Alzheimer’s disease, focusing on compounds with potential enzyme inhibition capabilities. Such research indicates the broader applicability of compounds structurally related to the query compound in addressing neurodegenerative disorders (Rehman et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-4-21-13(18)11-9-14-15-12(11)22(19,20)17-7-5-16(6-8-17)10(2)3/h9-10H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJYEJFTPIOETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
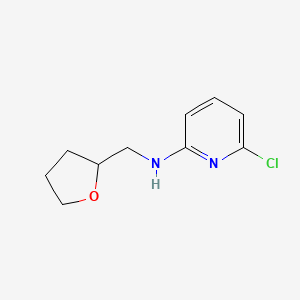
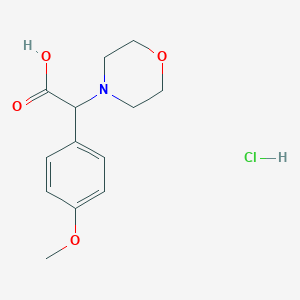
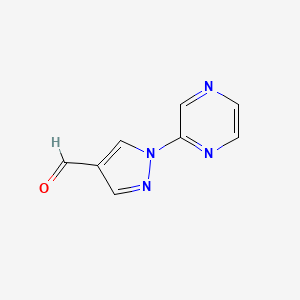
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)
![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)
